molecular formula C12H22N2O2 B3376722 (4aS,7aS)-tert-butyl hexahydro-1H-pyrrolo[3,4-b]pyridine-6(2H)-carboxylate CAS No. 1229428-51-6

(4aS,7aS)-tert-butyl hexahydro-1H-pyrrolo[3,4-b]pyridine-6(2H)-carboxylate

Cat. No.: B3376722
CAS No.: 1229428-51-6
M. Wt: 226.32
InChI Key: LPNOEYLQBVUWGH-VHSXEESVSA-N
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Description

(4aS,7aS)-tert-butyl hexahydro-1H-pyrrolo[3,4-b]pyridine-6(2H)-carboxylate is a complex organic compound with a unique structure that includes a pyrrolo[3,4-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4aS,7aS)-tert-butyl hexahydro-1H-pyrrolo[3,4-b]pyridine-6(2H)-carboxylate typically involves multiple steps, starting from readily available starting materials. One common approach involves the cyclization of a suitable precursor under acidic or basic conditions to form the pyrrolo[3,4-b]pyridine core. The tert-butyl group is then introduced via alkylation reactions, and the carboxylate group is added through esterification reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize by-products. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(4aS,7aS)-tert-butyl hexahydro-1H-pyrrolo[3,4-b]pyridine-6(2H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

(4aS,7aS)-tert-butyl hexahydro-1H-pyrrolo[3,4-b]pyridine-6(2H)-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (4aS,7aS)-tert-butyl hexahydro-1H-pyrrolo[3,4-b]pyridine-6(2H)-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the context of its use. For example, in medicinal chemistry, it may bind to a particular enzyme’s active site, inhibiting its activity and leading to a therapeutic effect.

Comparison with Similar Compounds

Similar Compounds

    (4aS,7aS)-hexahydro-1H-pyrrolo[3,4-b]pyridine-6(2H)-carboxylate: Lacks the tert-butyl group, which may affect its reactivity and biological activity.

    tert-butyl hexahydro-1H-pyrrolo[3,4-b]pyridine-6(2H)-carboxylate: Similar structure but different stereochemistry, potentially leading to different properties.

Uniqueness

The presence of the tert-butyl group and the specific stereochemistry of (4aS,7aS)-tert-butyl hexahydro-1H-pyrrolo[3,4-b]pyridine-6(2H)-carboxylate make it unique

Properties

IUPAC Name

tert-butyl (4aS,7aS)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-7-9-5-4-6-13-10(9)8-14/h9-10,13H,4-8H2,1-3H3/t9-,10+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPNOEYLQBVUWGH-VHSXEESVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCCNC2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2CCCN[C@@H]2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1229428-51-6
Record name tert-butyl (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine-6-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4aS,7aS)-tert-butyl hexahydro-1H-pyrrolo[3,4-b]pyridine-6(2H)-carboxylate
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(4aS,7aS)-tert-butyl hexahydro-1H-pyrrolo[3,4-b]pyridine-6(2H)-carboxylate
Reactant of Route 5
(4aS,7aS)-tert-butyl hexahydro-1H-pyrrolo[3,4-b]pyridine-6(2H)-carboxylate
Reactant of Route 6
(4aS,7aS)-tert-butyl hexahydro-1H-pyrrolo[3,4-b]pyridine-6(2H)-carboxylate

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